molecular formula C12H11N3 B11899571 4-Methyl-2-(1h-pyrazol-3-yl)-1h-indole CAS No. 827317-37-3

4-Methyl-2-(1h-pyrazol-3-yl)-1h-indole

Cat. No.: B11899571
CAS No.: 827317-37-3
M. Wt: 197.24 g/mol
InChI Key: PBEKNLVOPCCYOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-(1H-pyrazol-3-yl)-1H-indole is a heterocyclic compound that features both an indole and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(1H-pyrazol-3-yl)-1H-indole typically involves the construction of the indole and pyrazole rings followed by their coupling. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methylindole with hydrazine derivatives can yield the desired pyrazole-indole compound .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often utilize automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and specific reaction conditions can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(1H-pyrazol-3-yl)-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .

Scientific Research Applications

4-Methyl-2-(1H-pyrazol-3-yl)-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(1H-pyrazol-3-yl)-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(1H-pyrazol-3-yl)-1H-indole is unique due to the combination of the indole and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential interactions with a wide range of biological targets, making it a valuable compound for research and development .

Properties

CAS No.

827317-37-3

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

4-methyl-2-(1H-pyrazol-5-yl)-1H-indole

InChI

InChI=1S/C12H11N3/c1-8-3-2-4-10-9(8)7-12(14-10)11-5-6-13-15-11/h2-7,14H,1H3,(H,13,15)

InChI Key

PBEKNLVOPCCYOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(NC2=CC=C1)C3=CC=NN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.